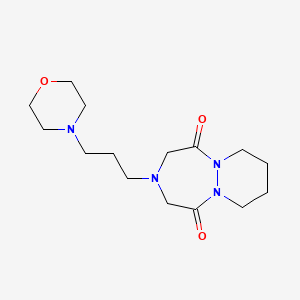

3-(3-(4-Morpholinyl)propyl)hexahydro-1H-pyridazino(1,2-a)(1,2,5)triazepine-1,5(2H)-dione

CAS No.: 89990-60-3

Cat. No.: VC17285420

Molecular Formula: C15H26N4O3

Molecular Weight: 310.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89990-60-3 |

|---|---|

| Molecular Formula | C15H26N4O3 |

| Molecular Weight | 310.39 g/mol |

| IUPAC Name | 3-(3-morpholin-4-ylpropyl)-2,4,7,8,9,10-hexahydropyridazino[1,2-a][1,2,5]triazepine-1,5-dione |

| Standard InChI | InChI=1S/C15H26N4O3/c20-14-12-17(5-3-4-16-8-10-22-11-9-16)13-15(21)19-7-2-1-6-18(14)19/h1-13H2 |

| Standard InChI Key | UQCWZXGFNGASCD-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN2C(=O)CN(CC(=O)N2C1)CCCN3CCOCC3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure combines a hexahydropyridazino-triazepine-dione core with a 3-(4-morpholinyl)propyl side chain. The triazepine ring (a seven-membered ring containing three nitrogen atoms) contributes rigidity, while the morpholine moiety enhances solubility via its oxygen atom . Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₆N₄O₃ | |

| Molecular Weight | 310.39 g/mol | |

| Density | 1.26 g/cm³ | |

| Boiling Point | 455.2°C at 760 mmHg | |

| Flash Point | 229.1°C | |

| Polar Surface Area | 56.33 Ų |

The morpholinylpropyl group’s ether and amine functionalities facilitate hydrogen bonding, critical for target binding.

Spectroscopic and Computational Data

Computational analyses predict a refractive index of 1.589 and an exact mass of 310.20000 g/mol . The SMILES string C1CCN2C(=O)CN(CC(=O)N2C1)CCCN3CCOCC3 delineates the connectivity, while the InChIKey UQCWZXGFNGASCD-UHFFFAOYSA-N ensures unique identification.

Synthesis and Manufacturing

Although explicit synthetic routes are undisclosed, retro-synthetic analysis suggests:

-

Core Formation: Cyclocondensation of hydrazine derivatives with diketones to form the pyridazino-triazepine core.

-

Side-Chain Introduction: Alkylation of the core with 3-chloropropylmorpholine under basic conditions.

-

Oxidation: Controlled oxidation to install the dione moieties .

Purification likely involves column chromatography or crystallization, given the compound’s high boiling point .

| Analog Compound | Activity | Source |

|---|---|---|

| NSC 340316 | Moderate CNS depression | |

| NSC 340356 | Antitumor activity (in vitro) |

These analogs highlight the scaffold’s versatility, warranting further study of CAS 89990-60-3 .

Computational and Analytical Profiling

Drug-Likeness Metrics

| Parameter | Value | Significance |

|---|---|---|

| LogP | 1.2 (predicted) | Moderate lipophilicity |

| Water Solubility | -3.2 (LogS) | Poor aqueous solubility |

| Hydrogen Bond Acceptors | 5 | Membrane permeability |

These metrics, derived from PubChem tools, suggest oral bioavailability challenges, necessitating formulation optimization .

Research Challenges and Future Directions

Current Limitations

-

Synthetic Complexity: Multi-step synthesis risks low yields.

-

Pharmacological Data Gap: No in vitro or in vivo studies published.

Proposed Studies

-

Target Identification: High-throughput screening against kinase or GPCR libraries.

-

ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity.

-

Analog Synthesis: Modify the morpholinylpropyl chain to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume